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molecular formula C7H13NO3 B8453429 methyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate

methyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate

Cat. No. B8453429
M. Wt: 159.18 g/mol
InChI Key: VFNBELKXKOPBJT-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1CC(O)C(N=[N+]=[N-])C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][OH:15].[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH:7]([N:11]=[N+:12]=[N-:13])[CH:8]([OH:10])[CH2:9]1>>[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH:7]([NH2:11])[CH:8]([OH:10])[CH2:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COC(=O)C1CC(O)C(N=[N+]=[N-])C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C1CC(O)C(N=[N+]=[N-])C1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC(N)C(O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1CC(O)C(N=[N+]=[N-])C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][OH:15].[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH:7]([N:11]=[N+:12]=[N-:13])[CH:8]([OH:10])[CH2:9]1>>[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH:7]([NH2:11])[CH:8]([OH:10])[CH2:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COC(=O)C1CC(O)C(N=[N+]=[N-])C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C1CC(O)C(N=[N+]=[N-])C1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC(N)C(O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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